Isomintlactone,(-)-
Description
IUPAC Nomenclature and Systematic Chemical Identification
The International Union of Pure and Applied Chemistry (IUPAC) designates (-)-isomintlactone as (6R,7aS)-3,6-dimethyl-5,6,7,7a-tetrahydro-4H-1-benzofuran-2-one . This nomenclature reflects its bicyclic framework comprising a fused benzofuran and lactone system. The molecular formula C₁₀H₁₄O₂ (molecular weight: 166.22 g/mol) was confirmed through high-resolution mass spectrometry and elemental analysis . Systematic identification relies on its characteristic carbonyl stretching vibration at 1,765 cm⁻¹ in infrared spectroscopy, coupled with nuclear magnetic resonance (NMR) signals at δ 4.85 ppm (H-7a) and δ 2.45 ppm (H-6) in the proton spectrum .
Stereochemical Configuration and Chiral Center Analysis
(-)-Isomintlactone contains two stereogenic centers at positions C6 and C7a, conferring its optical activity ([α]D²³ = -35.7° in chloroform) . Absolute configuration was resolved through asymmetric synthesis and comparative optical rotation data with enantiopure standards . The 6R,7aS configuration was unequivocally established via nuclear Overhauser effect spectroscopy (NOESY), revealing spatial proximity between H-6 and the C3 methyl group . Chiral high-performance liquid chromatography (HPLC) using a CHIRALPAK AD-H column (hexane/isopropanol, 99:1) resolves enantiomers with retention times of 20.18 min (minor) and 21.72 min (major) for the racemic mixture .
Comparative Structural Analysis with Mintlactone Diastereomers
(-)-Isomintlactone and (-)-mintlactone are C6 epimers , differing solely in the configuration of the C7a stereocenter . This diastereomeric relationship manifests in distinct physical properties:
- Melting points : (-)-Isomintlactone (81–82°C) vs. (-)-mintlactone (liquid at room temperature)
- Optical rotation : [α]D = -50.3° for (-)-mintlactone vs. -35.7° for (-)-isomintlactone
- 13C NMR chemical shifts : C7a resonance at δ 73.1 ppm in (-)-isomintlactone vs. δ 71.8 ppm in (-)-mintlactone
Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal a 1.2 kcal/mol energy difference between the diastereomers, attributed to varying steric strain in the fused ring system .
X-ray Crystallography and Three-Dimensional Conformational Studies
Single-crystal X-ray diffraction of (-)-isomintlactone derivatives (CCDC 2274928) confirmed the boat conformation of the tetrahydrofuran ring and half-chair geometry of the lactone moiety . Key crystallographic parameters include:
- Unit cell dimensions : a = 8.512 Å, b = 10.234 Å, c = 12.745 Å (orthorhombic P2₁2₁2₁)
- Torsion angles : C6-C7a-O2-C2 = -15.3° (envelope puckering)
- Hydrogen bonding : C=O···H-C interactions (2.89 Å) stabilizing the crystal lattice
The 3D structure exhibits axial orientation of the C6 methyl group, minimizing 1,3-diaxial interactions with the lactone oxygen .
Computational Chemistry Approaches to Molecular Modeling
Molecular mechanics (MMFF94) and quantum mechanical (QM) simulations predict three low-energy conformers of (-)-isomintlactone within 2.5 kcal/mol:
- Global minimum : Dihedral angle Φ(C5-C6-C7a-O2) = 172° (93% population)
- Twist-boat conformation : Φ = -68° (5% population)
- Envelope form : Φ = 45° (2% population)
Structure
3D Structure
Properties
CAS No. |
208841-46-7 |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
(6S,7aR)-3,6-dimethyl-5,6,7,7a-tetrahydro-4H-1-benzofuran-2-one |
InChI |
InChI=1S/C10H14O2/c1-6-3-4-8-7(2)10(11)12-9(8)5-6/h6,9H,3-5H2,1-2H3/t6-,9+/m0/s1 |
InChI Key |
VUVQBYIJRDUVHT-IMTBSYHQSA-N |
Isomeric SMILES |
C[C@H]1CCC2=C(C(=O)O[C@@H]2C1)C |
Canonical SMILES |
CC1CCC2=C(C(=O)OC2C1)C |
Origin of Product |
United States |
Preparation Methods
Extraction from Peppermint Oil
- Source : Isomintlactone, including its (-)-enantiomer, is a minor component found in peppermint oil.
- Procedure : The oil (e.g., 10 kg) undergoes fractionation by silica gel chromatography, followed by preparative gas chromatography to isolate pure compounds.
- Fractionation Details :
- The oil is first separated into base and non-phthalate fractions.
- The non-phthalate fraction is further divided into subfractions using silica gel dry column chromatography with n-hexane-ether (90:10) as the eluent.
- The fraction with the strongest polarity (e.g., FC-5) contains both (-)-mintlactone and (+)-isomintlactone in a ratio of approximately 10:1.
- Isolation Yields : From 2 g of the fraction, about 0.1 g of (+)-isomintlactone was isolated by preparative gas chromatography.
- Physical Properties : The isolated (-)-mintlactone and (+)-isomintlactone have distinct optical rotations and spectral data confirming their identity.
Saponification and Characterization
- Saponification of isolated lactones with ethanolic potassium hydroxide under reflux yields keto-acid diastereomers.
- This step confirms the lactone structure and stereochemistry through NMR and other spectral analyses.
Chemical Synthesis Methods
Synthesis from (+)-Menthofuran
- Starting Material : (+)-Menthofuran is converted into (-)-mintlactone and (+)-isomintlactone through a multi-step process.
- Key Steps :
- Treatment of (+)-menthofuran with glacial acetic acid leads to a dehydrated intermediate.
- Catalytic hydrogenation using Adams' platinum dioxide under hydrogen flow reduces the intermediate to yield the lactones.
- Yields : Approximately 1.5 g of (-)-mintlactone and 0.1 g of (+)-isomintlactone were obtained from 50 g of (+)-menthofuran.
- Purification : Preparative gas chromatography is used to separate and purify the lactones.
Photochemical Oxidation Route
- Method : Photochemical oxidation of (+)-menthofuran in methanol with Rose Bengal as a photosensitizer under sodium lamp irradiation.
- Products : The reaction yields a mixture containing 25% mintlactone and 3% isomintlactone.
- Post-treatment : Acid and base treatments remove by-products, followed by extraction and distillation to isolate the lactones.
- Ratio : The final mixture contains (-)-mintlactone and (+)-isomintlactone in a 90:10 ratio.
Total Synthesis via SmI2-Induced Radical Cyclization
Overview
- A modern, efficient total synthesis of (-)-isomintlactone employs samarium(II) iodide (SmI2)-induced intramolecular radical cyclization.
- This method constructs two rings and a stereocenter in a single step, offering high stereochemical control.
Synthetic Procedure
- Preparation of SmI2 : Fresh samarium powder is reacted with diiodomethane in tetrahydrofuran (THF) to generate SmI2.
- Reaction Conditions : The substrate (a precursor molecule) is added to the SmI2 solution at low temperature (-20 °C to -78 °C) with tert-butanol as a proton source.
- Cyclization : The radical cyclization forms the γ-butenolide ring system characteristic of isomintlactone.
- Post-reaction Workup : Quenching with saturated ammonium chloride, extraction, and purification by flash chromatography yield the crude lactone.
- Further Functionalization : Treatment with potassium bis(trimethylsilyl)amide (KHMDS) and phenylselenyl chloride (PhSeCl), followed by oxidation with hydrogen peroxide, refines the lactone structure.
- Yields and Purity : The method provides concise access to (-)-isomintlactone with high stereoselectivity and good yields (e.g., 57 mg from 0.1 g substrate).
Diastereoselective Total Synthesis via Intramolecular [3+2] Cycloaddition
Strategy
- This approach uses an intramolecular [3+2] dipolar cycloaddition of nitrile oxide to form a fused butenolide ring system.
- The process involves:
- Formation of an isoxazoline intermediate.
- Metal hydride reduction of a β-hydroxy keto ester.
- Lactonization and dehydration to yield the lactone.
Outcomes
- The method achieves diastereoselective synthesis of (-)-mintlactone and (+)-isomintlactone.
- The final products are confirmed by NMR, GC/MS, and optical rotation to be identical to natural samples.
- Yields are high, with 92-93% conversion in key steps.
Summary Table of Preparation Methods
| Method | Starting Material(s) | Key Steps | Yield/Ratio | Notes |
|---|---|---|---|---|
| Natural Extraction | Peppermint oil | Silica gel chromatography, preparative GC | ~0.1 g (+)-isomintlactone from 2 g fraction | Minor component, ratio ~10:1 with mintlactone |
| Chemical Synthesis from Menthofuran | (+)-Menthofuran | Acid treatment, catalytic hydrogenation | 1.5 g (-)-mintlactone, 0.1 g (+)-isomintlactone from 50 g | Also photochemical oxidation variant |
| SmI2-Induced Radical Cyclization | Synthetic precursor | SmI2 radical cyclization, KHMDS/PhSeCl treatment | 57 mg crude lactone from 0.1 g substrate | High stereoselectivity, efficient |
| Intramolecular [3+2] Cycloaddition | Nitrile oxide precursor | Cycloaddition, metal hydride reduction, lactonization | 92-93% yield in key steps | Diastereoselective total synthesis |
Research Findings and Analytical Data
- Spectral Data : The isolated and synthesized (-)-isomintlactone shows characteristic UV absorption (~218 nm), IR bands (~1750 cm⁻¹ for lactone carbonyl), and NMR signals consistent with γ-butenolide structure.
- Optical Rotation : Values around [α]D ≈ -50° confirm enantiomeric purity and match natural product data.
- Mass Spectrometry : Molecular ion peak at m/e 166 confirms molecular weight (C10H14O2).
- Saponification Studies : Confirm lactone ring and stereochemistry by producing keto-acid diastereomers.
Chemical Reactions Analysis
Isomintlactone,(-)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include titanium tetrachloride, tributylamine, and pyruvic aldehyde dimethyl acetal . The major products formed from these reactions include different isomers of mint lactones, which contribute to the aroma profile of peppermint oils .
Scientific Research Applications
Food Science and Flavor Chemistry
Flavoring Agent in Foods:
Isomintlactone is extensively utilized in the food industry due to its unique flavor profile. It contributes to the sweet, coconut-like aroma characteristic of peppermint oil, which is crucial in flavoring various food products such as candies and beverages. The compound is often isolated using techniques like gas chromatography-olfactometry (GCO) and gas chromatography-mass spectrometry (GC-MS) to ensure quality and consistency in flavoring applications.
Confectionery Production:
In confectionery manufacturing, Isomintlactone enhances the taste and aroma of sweets and candies. Its incorporation during the flavoring process results in products with distinctive flavors that stand out in a competitive market.
Beverage Flavoring:
The liquor industry also benefits from Isomintlactone's flavoring properties. It is blended into alcoholic beverages to create unique taste profiles that can differentiate products in the marketplace.
Aroma Therapy
Isomintlactone's presence in peppermint oil contributes significantly to its therapeutic properties. Studies have shown that it plays a role in the aromatic qualities of essential oils used in aromatherapy. The compound's ability to evoke sensory responses makes it valuable in holistic health practices.
Comparative Analysis of Related Compounds
To better understand Isomintlactone's unique characteristics, a comparison with structurally similar compounds is presented below:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| Mintlactone | Similar lactonic structure | Found primarily in mint oils; distinct flavor profile |
| Benzofuran | Core benzofuran structure | Basic structure without lactonic features |
| 2-Hydroxy-4-methylcyclohexan-1-one | Related cyclic structure | Used as an intermediate in synthesis processes |
Isomintlactone's unique combination of structural features allows it to participate in various chemical reactions typical of both lactones and benzofurans, making it a versatile compound for multiple applications.
Mechanism of Action
The mechanism of action of Isomintlactone,(-)- involves its interaction with specific molecular targets and pathways. It is hypothesized that menthofuran, a precursor to mint lactones, spontaneously degrades to form Isomintlactone,(-)-. This compound then contributes to the overall sensory perception of peppermint oils by interacting with olfactory receptors .
Comparison with Similar Compounds
(+)-Mintlactone
(+)-Mintlactone is the enantiomer of (-)-isomintlactone, sharing the same molecular formula but differing in stereochemistry at C4. Both are synthesized via SmI₂-induced radical cyclization of citronellol derivatives, but (-)-isomintlactone forms via a distinct coordination transition state with samarium .
Key Differences :
In aged wines, (-)-isomintlactone and (+)-mintlactone occur in a ~14:1 ratio, mirroring their distribution in mint plants .
γ-Caprolactone and γ-Nonalactone
These γ-lactones are structurally distinct due to their aliphatic chains but share functional roles in flavor chemistry:
- γ-Caprolactone (C₆H₁₀O₂): Imparts sweet, herbaceous notes. Found in roasted Prunus mahaleb seeds, its concentration increases from 2.14% to 6.58% upon roasting .
- γ-Nonalactone (C₉H₁₆O₂): Provides coconut-like aroma. Detected at 0.88% in raw mahlab seeds, rising to 4.20% post-roasting .
Comparison of Physical Properties :
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Aroma |
|---|---|---|---|
| (-)-Isomintlactone | C₁₀H₁₄O₂ | 166.22 | Mint-like |
| γ-Caprolactone | C₆H₁₀O₂ | 114.14 | Sweet, herbaceous |
| γ-Nonalactone | C₉H₁₆O₂ | 156.22 | Coconut |
Comparison with Functionally Similar Compounds
Coumarin
Coumarin (C₉H₆O₂), a benzopyrone, shares applications in flavoring but differs in structure and bioactivity:
Whiskey Lactones
β-Methyl-γ-octalactone enantiomers (e.g., cis- and trans-whiskey lactones) are oak-derived lactones in aged wines. Unlike (-)-isomintlactone, they contribute spicy, coconut notes and are biomarkers for oak aging .
Q & A
Q. What are the established synthetic routes for (-)-Isomintlactone, and what are their respective yields and limitations?
- Methodological Answer : The synthesis of (-)-Isomintlactone typically involves stereoselective strategies, such as asymmetric catalysis or chiral pool approaches. For example, a multi-step synthesis starting from geraniol derivatives has achieved ~40% overall yield using Sharpless epoxidation to control stereochemistry . Key challenges include maintaining enantiomeric purity during cyclization steps. Researchers should compare catalytic systems (e.g., organocatalysts vs. metal-based catalysts) and optimize reaction conditions (temperature, solvent polarity) to minimize racemization.
Table 1 : Comparison of Synthetic Approaches
| Method | Key Step | Yield (%) | Purity (ee%) | Limitations |
|---|---|---|---|---|
| Asymmetric Epoxidation | Sharpless Catalyst | 40 | 98 | Costly catalysts |
| Chiral Resolution | Diastereomeric Salt Formation | 25 | 99 | Low scalability |
| Biocatalytic Synthesis | Enzymatic Hydrolysis | 35 | 95 | Substrate specificity |
Always validate synthetic intermediates via H/C NMR and chiral HPLC .
Q. Which spectroscopic methods are most effective for characterizing (-)-Isomintlactone, and what key spectral markers should researchers prioritize?
- Methodological Answer : Prioritize H NMR (e.g., δ 5.2–5.4 ppm for lactone protons), C NMR (δ 170–175 ppm for carbonyl), and IR (1740–1760 cm for lactone C=O). High-resolution mass spectrometry (HRMS) confirms molecular formula, while X-ray crystallography resolves absolute configuration. For enantiopurity, use chiral-phase HPLC with a cellulose-based column (e.g., Chiralpak AD-H) and compare retention times with racemic mixtures .
Q. How can researchers ensure the enantiomeric purity of (-)-Isomintlactone during synthesis and analysis?
- Methodological Answer : Implement chiral derivatization (e.g., Mosher ester analysis) combined with H NMR to assess diastereomer ratios. Use polarimetry to measure specific rotation ([α]) and cross-validate with circular dichroism (CD) spectroscopy. For quantitative analysis, employ chiral HPLC with a mobile phase of hexane/isopropanol (95:5) at 1.0 mL/min .
Q. What are the primary natural sources of (-)-Isomintlactone, and what extraction protocols optimize yield while preserving structural integrity?
- Methodological Answer : (-)-Isomintlactone is isolated from Mentha species (e.g., M. spicata) and Micromeria genera. Cold maceration with dichloromethane (3×24 hours) followed by silica gel chromatography (hexane:EtOAc gradient) yields ~0.8% w/w. Avoid high-temperature extraction to prevent lactone ring degradation. LC-MS/MS can confirm structural integrity post-extraction .
Advanced Research Questions
Q. What strategies exist for resolving contradictions in reported biological activities of (-)-Isomintlactone across different studies?
- Methodological Answer : Conduct a systematic review using PRISMA guidelines to assess variables like assay conditions (e.g., cell lines, concentration ranges), compound purity, and solvent effects. Meta-analysis tools (e.g., RevMan) can quantify heterogeneity. For in vitro studies, standardize protocols using ISO-certified cell lines and validate bioactivity via dose-response curves (IC/EC) .
Q. How can computational chemistry models be applied to predict the reactivity or bioactivity of (-)-Isomintlactone derivatives?
- Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict electrophilic sites. Molecular docking (AutoDock Vina) against target proteins (e.g., COX-2) identifies binding affinities. Validate predictions with in vitro assays, ensuring force field parameters (e.g., AMBER) match the ligand’s conformational flexibility .
Q. What experimental designs are recommended for investigating the biosynthetic pathway of (-)-Isomintlactone in its natural producers?
- Methodological Answer : Employ C-labeled acetate feeding studies to trace carbon incorporation into the lactone ring. Use RNA-seq to identify upregulated genes in high-producing plant tissues. Knockout CRISPR/Cas9 constructs in model organisms (e.g., Nicotiana benthamiana) can validate enzyme functions (e.g., cytochrome P450s) .
Q. What methodologies enable the study of (-)-Isomintlactone's stability under various physicochemical conditions?
- Methodological Answer : Conduct accelerated stability studies (ICH Q1A guidelines) at 40°C/75% RH for 6 months. Monitor degradation via HPLC and identify byproducts using LC-QTOF-MS. For photostability, expose samples to UV light (320–400 nm) and quantify isomerization using chiral analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
